Cas no 1865559-62-1 (3-[(thietan-3-yl)amino]propanenitrile)

3-[(thietan-3-yl)amino]propanenitrile structure
1865559-62-1 structure
Product Name:3-[(thietan-3-yl)amino]propanenitrile
CAS No:1865559-62-1
MF:C6H10N2S
MW:142.221999645233
CID:4770486
Update Time:2026-02-26

3-[(thietan-3-yl)amino]propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(Thietan-3-ylamino)propanenitrile
    • 3-[(thietan-3-yl)amino]propanenitrile
    • Inchi: 1S/C6H10N2S/c7-2-1-3-8-6-4-9-5-6/h6,8H,1,3-5H2
    • InChI Key: AOGLOIVTEHJOCE-UHFFFAOYSA-N
    • SMILES: S1CC(C1)NCCC#N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 122
  • XLogP3: 0.5
  • Topological Polar Surface Area: 61.1

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3-[(thietan-3-yl)amino]propanenitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1865559-62-1)3-[(thietan-3-yl)amino]propanenitrile
Order Number:A1074931
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:56
Price ($):421.0
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Additional information on 3-[(thietan-3-yl)amino]propanenitrile

Introduction to 3-[(thietan-3-yl)amino]propanenitrile (CAS No. 1865559-62-1)

3-[(thietan-3-yl)amino]propanenitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1865559-62-1, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a nitrile group and an amine-substituted thietane ring, which contributes to its versatility in chemical synthesis and biological activity.

The compound’s structure, featuring a thietan-3-yl moiety, is particularly noteworthy as it introduces a sulfur-containing heterocycle into the molecular framework. Thietane derivatives are known for their stability and reactivity, making them valuable scaffolds in medicinal chemistry. The presence of the nitrile group further enhances the compound’s potential as a building block for more complex molecules. This combination of features positions 3-[(thietan-3-yl)amino]propanenitrile as a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in sulfur-containing heterocycles due to their diverse biological activities. These compounds have been shown to exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of atoms in 3-[(thietan-3-yl)amino]propanenitrile may contribute to its ability to interact with biological targets in unique ways. For instance, the amine group can form hydrogen bonds with polar residues in proteins, while the nitrile group can engage in π-stacking interactions or act as a leaving group in nucleophilic substitution reactions.

One of the most compelling aspects of this compound is its potential utility in the synthesis of more complex pharmacophores. The flexibility of the thietane ring allows for modifications at multiple positions, enabling chemists to tailor the properties of derived compounds. This adaptability is crucial in drug development, where optimizing potency, selectivity, and pharmacokinetic profiles is essential. Researchers have been exploring various synthetic routes to functionalize 3-[(thietan-3-yl)amino]propanenitrile, aiming to create derivatives with enhanced biological activity.

Recent studies have highlighted the importance of understanding the mechanistic aspects of how small molecules interact with biological systems. Computational methods, such as molecular docking and quantum mechanics calculations, have been employed to predict the binding modes of 3-[(thietan-3-yl)amino]propanenitrile with target proteins. These studies provide insights into how structural modifications can influence binding affinity and specificity. For example, computational modeling has suggested that introducing additional functional groups at specific positions on the thietane ring could enhance interactions with therapeutic targets.

The compound’s potential applications extend beyond traditional pharmaceuticals. It has been explored as a precursor in materials science, where sulfur-containing heterocycles are valued for their ability to form stable polymers and coatings. The nitrile group also makes it a candidate for use in organic electronics, where it can participate in charge transport processes. These applications underscore the broad utility of 3-[(thietan-3-yl)amino]propanenitrile and highlight its significance beyond medicinal chemistry.

In conclusion, 3-[(thietan-3-yl)amino]propanenitrile (CAS No. 1865559-62-1) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents, while its versatility allows for diverse modifications and functionalizations. As research continues to uncover new applications for sulfur-containing heterocycles, compounds like 3-[(thietan-3-yl)amino]propanenitrile are likely to play an increasingly important role in advancing both drug discovery and materials science.

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Amadis Chemical Company Limited
(CAS:1865559-62-1)3-[(thietan-3-yl)amino]propanenitrile
A1074931
Purity:99%
Quantity:1g
Price ($):421.0
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